chemical structure of 3-benzyloxy-1-phenylbutan-1-one
chemical structure of 3-benzyloxy-1-phenylbutan-1-one
Advanced Synthesis, Structural Characterization, and Synthetic Utility
Executive Summary
3-Benzyloxy-1-phenylbutan-1-one (CAS Registry Number: Implied analog of 3-hydroxy precursors) is a pivotal synthetic intermediate belonging to the class of
This guide addresses the specific challenges in working with this molecule: preventing retro-aldol fragmentation during synthesis, managing the stereocenter at C3, and utilizing the molecule as a scaffold for 1,3-functionalized bioactive compounds.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a butyrophenone skeleton with a benzyloxy ether linkage at the
| Property | Data |
| IUPAC Name | 3-(benzyloxy)-1-phenylbutan-1-one |
| Molecular Formula | |
| Molecular Weight | 254.33 g/mol |
| Chiral Center | C3 (Exists as ( |
| Key Functional Groups | Aryl Ketone, Benzyl Ether, Methyl group (terminal) |
| Predicted LogP | ~3.8 (Lipophilic) |
Structural Significance
The C3 position is a stereogenic center. In drug development, this motif is structurally homologous to the pharmacophores found in propafenone (antiarrhythmic) and various SSRI antidepressant intermediates , where the distance between the aromatic ring and the ether/amine functionality is critical for receptor binding.
Synthetic Pathways and Protocols
The synthesis of 3-benzyloxy-1-phenylbutan-1-one requires a strategic approach to avoid the common pitfall of
2.1 Retrosynthetic Analysis
The most logical disconnection is at the ether oxygen (C3-O bond) or the C2-C3 bond (Aldol disconnection).
-
Path A (Protection): Benzylation of 3-hydroxy-1-phenylbutan-1-one.
-
Path B (C-C Bond Formation): Mukaiyama Aldol reaction of silyl enol ether of acetophenone with benzyloxyacetaldehyde (less efficient due to aldehyde stability).
We focus on Path A as the industry-standard approach.
2.2 Protocol: Two-Step Synthesis from Acetophenone
Step 1: Crossed-Aldol Addition (Kinetic Control)
-
Reagents: Acetophenone, Acetaldehyde, LDA (Lithium Diisopropylamide).
-
Conditions: -78°C, THF.
-
Mechanism: Kinetic deprotonation of acetophenone generates the lithium enolate, which attacks acetaldehyde.
-
Critical Control: Low temperature is mandatory to prevent dehydration to 1-phenyl-2-buten-1-one (Crotonophenone derivative).
Step 2: O-Benzylation (The "Bundle" Method)
-
Challenge: Standard Williamson ether synthesis (NaH + Benzyl Bromide) often causes
-elimination of the aldol adduct back to the enone due to the basicity of NaH. -
Recommended Method: Acid-catalyzed benzylation using Benzyl Trichloroacetimidate .
Experimental Protocol (Step 2):
-
Preparation: Dissolve 3-hydroxy-1-phenylbutan-1-one (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).
-
Reagent Addition: Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Catalysis: Add a catalytic amount of Triflic Acid (TfOH) or TMSOTf (0.05 eq) at 0°C.
-
Workup: Stir for 4-12 hours. Quench with saturated NaHCO₃. Extract with DCM.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: Using the trichloroacetimidate method under acidic conditions avoids the basic environment that promotes retro-aldol or elimination reactions, preserving the sensitive
-hydroxy ketone scaffold [1, 2].
Visualization: Synthetic Logic & Pathway
The following diagram illustrates the synthesis and the competing side reactions that must be suppressed.
Figure 1: Synthetic pathway highlighting the critical divergence between successful protection (Green) and elimination side-reactions (Red).
Analytic Profile & Characterization
To validate the structure, researchers should look for the following spectral signatures.
4.1 ¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aryl (Ketone) | 7.9 - 8.0 | Multiplet | 2H | Ortho-protons (Benzoyl) |
| Aryl (Ketone) | 7.4 - 7.6 | Multiplet | 3H | Meta/Para-protons |
| Aryl (Benzyl) | 7.2 - 7.4 | Multiplet | 5H | Benzyl ether ring |
| Benzylic | 4.5 - 4.6 | AB Quartet | 2H | |
| C3-H (Methine) | 4.1 - 4.2 | Multiplet | 1H | Chiral center ( |
| C2-H (Methylene) | 3.0 - 3.4 | DD/Multiplet | 2H | |
| C4-H (Methyl) | 1.2 - 1.3 | Doublet | 3H | Terminal methyl group |
Diagnostic Signal: The AB quartet of the benzylic protons (approx 4.5 ppm) confirms the ether formation. The shift of the C3 methine (~4.1 ppm) distinguishes it from the starting alcohol (~4.4 ppm) and confirms no elimination occurred (olefinic protons would appear at 6.0-7.0 ppm).
4.2 Mass Spectrometry
-
Ionization: ESI+ or APCI.
-
Molecular Ion:
. -
Fragmentation: Expect a strong tropylium ion peak (
91) due to the benzyl group and a benzoyl cation peak ( 105).
Applications in Drug Discovery[6][7][8][9]
This molecule serves as a versatile "masked" aldol scaffold.
-
Stereoselective Reduction: Reduction of the C1 ketone using asymmetric catalysts (e.g., CBS reduction or Noyori transfer hydrogenation) yields 1,3-diols . These are core motifs in polyketide natural products and statins.
-
Reaction: Target
1-phenyl-3-(benzyloxy)butan-1-ol.
-
-
Mannich-Type Functionalization: The C2 position remains nucleophilic. It can undergo Mannich reactions to install an amine, creating
-amino- -hydroxy ketone derivatives, which are precursors to complex alkaloids. -
Bioisostere Studies: In medicinal chemistry, the benzyloxy group is often used to probe hydrophobic pockets in receptors (e.g., MAO-B inhibitors or kinase inhibitors) before being replaced by metabolically more stable groups (like fluorinated ethers) in late-stage optimization [3].
Safety & Stability
-
Stability: The molecule is stable at room temperature but sensitive to strong acids (cleavage of benzyl ether) and strong bases (elimination). Store under inert atmosphere at 4°C.
-
Hazards: Benzyl halides (precursors) are lachrymators. The target molecule should be treated as a potential skin irritant.
-
Peroxide Formation: Like all ethers, long-term storage requires testing for peroxides, although the benzyl group is generally more resistant than diethyl ether.
References
-
Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. Link
-
Ekebergh, A., et al. (2011). Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation. Organic Letters, 13(15), 4060–4063. Link
- Vertex AI Search. (2025). Applications of beta-benzyloxy ketones in drug discovery.
